

An In-Depth Technical Guide to 2-Phenyl-1,3-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Phenyl-1,3-oxazole-4-carbaldehyde

Cat. No.: B1356282

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This technical guide provides a comprehensive overview of **2-Phenyl-1,3-oxazole-4-carbaldehyde**, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, synthesis, spectroscopic profile, reactivity, and applications, grounding all technical claims in authoritative sources.

Core Compound Identity and Properties

2-Phenyl-1,3-oxazole-4-carbaldehyde is an aromatic aldehyde featuring a phenyl group at the 2-position and a formyl group at the 4-position of a 1,3-oxazole ring. This unique arrangement of functional groups makes it a valuable and versatile intermediate in synthetic organic chemistry. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, while the 2-phenyloxazole core is a recognized pharmacophore present in numerous biologically active molecules.

Property	Value	Source(s)
Chemical Name	2-Phenyl-1,3-oxazole-4-carbaldehyde	IUPAC Nomenclature
Synonyms	2-Phenyl-oxazole-4-carbaldehyde	[1][2]
CAS Number	20771-08-8	[1][3]
Molecular Formula	C ₁₀ H ₇ NO ₂	[1][2]
Molecular Weight	173.17 g/mol	[1][2]
Appearance	Light yellow solid	[4]
Storage Conditions	2-8 °C, under inert gas	[2]

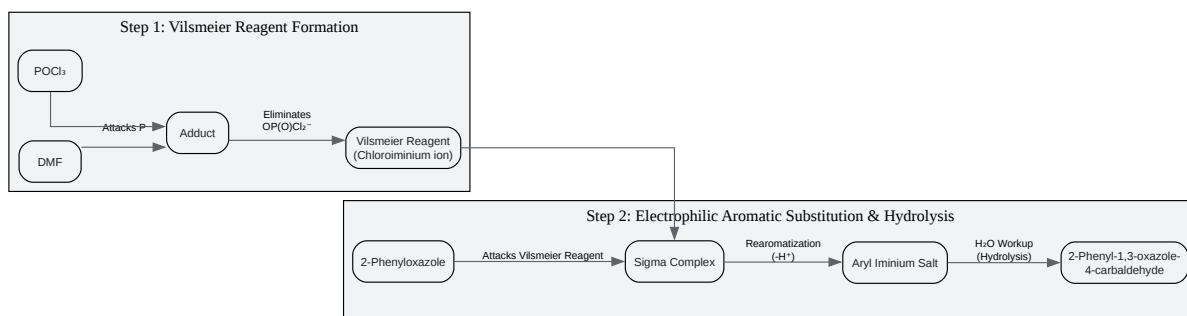
Synthesis and Mechanistic Insight

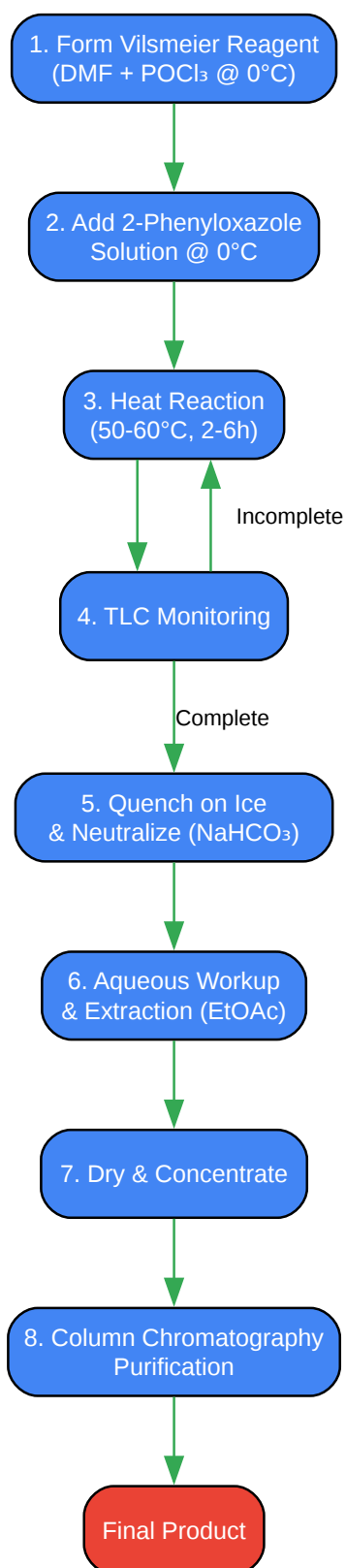
The most direct and widely applicable method for the synthesis of aryl-carbaldehydes on electron-rich heterocyclic systems is the Vilsmeier-Haack reaction[5][6]. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic ring[7][8].

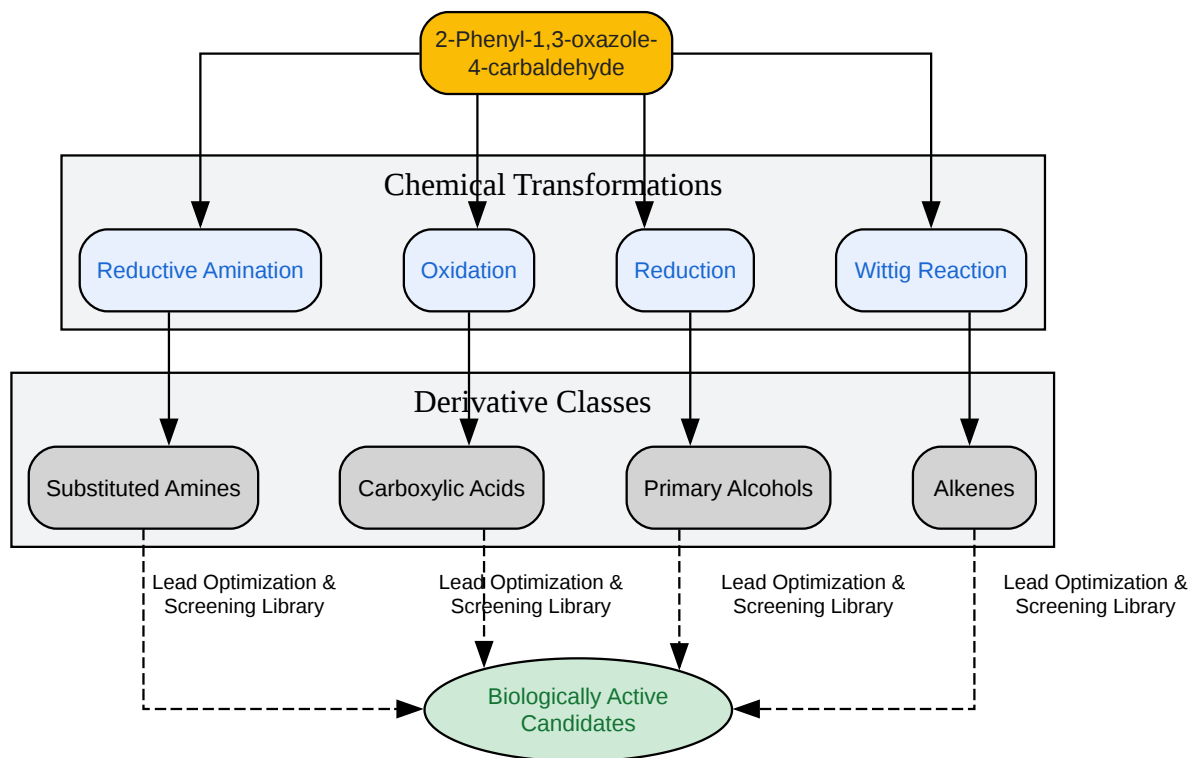
The synthesis of **2-Phenyl-1,3-oxazole-4-carbaldehyde** would proceed via the electrophilic formylation of 2-phenyloxazole. The oxazole ring is sufficiently electron-rich to undergo this substitution, with the C4 position being a likely site for electrophilic attack.

Vilsmeier-Haack Reaction Mechanism

The mechanism involves two primary stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the 2-phenyloxazole substrate, followed by hydrolysis.







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References

- 1. scbt.com [scbt.com]
- 2. 2-Phenyloxazole-4-carbaldehyde [myskinrecipes.com]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Phenyl-1,3-oxazole-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356282#2-phenyl-1-3-oxazole-4-carbaldehyde-cas-number-and-structure]

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